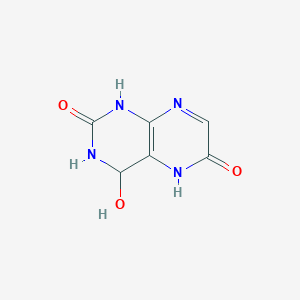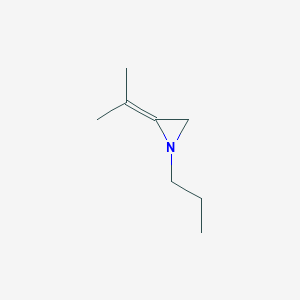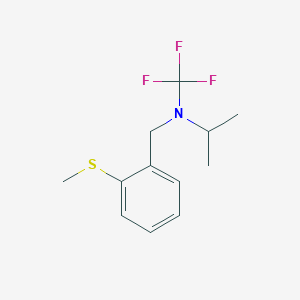
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that belongs to the class of amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(methylthio)benzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(2-(methylthio)phenyl)-N-(trifluoromethyl)propan-2-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the methylthio and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16F3NS |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-[(2-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-6-4-5-7-11(10)17-3/h4-7,9H,8H2,1-3H3 |
Clé InChI |
HRKAHQYTBKTLID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


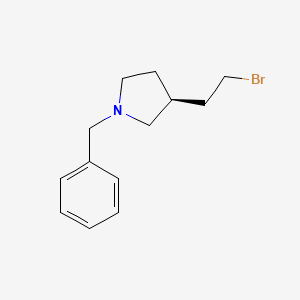


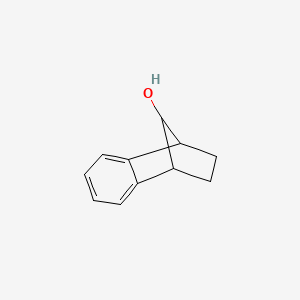
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
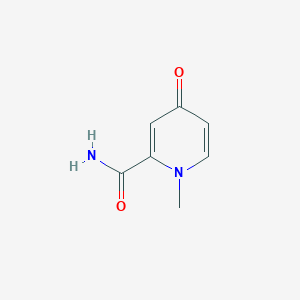
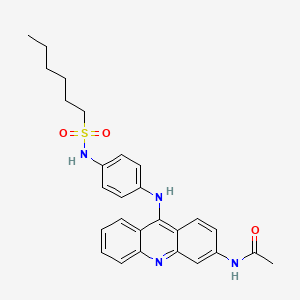
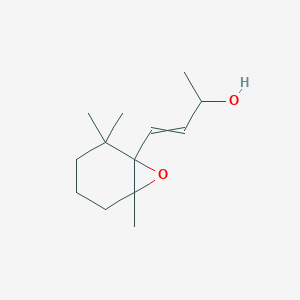

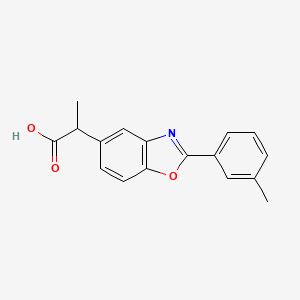
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
